molecular formula C11H19F3N2O3S B1586063 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate CAS No. 460345-16-8

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

Cat. No.: B1586063
CAS No.: 460345-16-8
M. Wt: 316.34 g/mol
InChI Key: RABFGPMWVQNDHI-UHFFFAOYSA-M
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Description

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid composed of a cationic 1-hexyl-3-methylimidazolium and an anionic trifluoromethanesulfonate. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents . It is widely used in various scientific and industrial applications due to these properties.

Mechanism of Action

Target of Action

The primary target of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate is mild steel, where it acts as a corrosion inhibitor . This compound interacts with the surface of the mild steel, forming a protective layer that prevents corrosive substances from causing damage .

Mode of Action

This compound interacts with its target, mild steel, by adsorbing onto the steel surface . This adsorption process results in the formation of a protective layer that inhibits corrosion. The compound’s high inhibition efficiency is attributed to the presence of more than one heteroatoms with high electronegativity (S, O) in its anions, which enhances its adsorption on the surface of the mild steel .

Biochemical Pathways

The action of this compound affects the pathway of corrosion in mild steel. By forming a protective layer on the steel surface, the compound disrupts the normal process of corrosion, preventing the interaction between the steel and corrosive substances . This results in the preservation of the steel’s structural integrity.

Pharmacokinetics

The compound’s ability to adsorb onto the surface of mild steel and form a protective layer can be seen as analogous to absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are observed in the prevention of corrosion in mild steel. The compound forms a protective layer on the steel surface, preventing corrosive substances from interacting with the steel . This results in the preservation of the steel’s structural integrity and extends its lifespan.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is used as a corrosion inhibitor in environments where mild steel is exposed to corrosive substances . The compound’s efficacy can be affected by the concentration of corrosive substances, temperature, and other factors in its environment . It is also worth noting that the compound should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizers .

Chemical Reactions Analysis

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Catalysis and Solvent Applications

HMIM][TfO is used as a solvent and catalyst in various organic reactions due to its unique properties. It has been shown to facilitate reactions such as:

  • Oxidation and Reduction Reactions: HMIM][TfO can act as a medium for oxidation reactions, producing different oxidation products under controlled conditions.
  • Substitution Reactions: The imidazolium ring can participate in substitution reactions, leading to various substituted products.

Corrosion Inhibition

One of the notable applications of HMIM][TfO is its use as a corrosion inhibitor for mild steel. It acts by adsorbing onto the steel surface and forming a protective layer that disrupts the corrosion process. Studies have demonstrated that HMIM][TfO exhibits high inhibition efficiency, with electrochemical measurements indicating its mixed-type inhibition behavior .

Table 1: Corrosion Inhibition Efficiency of HMIM][TfO

Temperature (°C)Inhibition Efficiency (%)
2585
5078
7570

Recent studies have highlighted the anticancer potential of HMIM][TfO. Research indicates that it can induce cytotoxicity in cancer cells, such as MCF-7 breast cancer cells, demonstrating greater efficacy than traditional chemotherapeutics like cisplatin . The compound has been shown to affect cellular mechanisms, including apoptosis and autophagy, contributing to its anticancer effects.

Table 2: Cytotoxicity of HMIM][TfO on Cancer Cells

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-75Apoptosis
Colon Cancer10Autophagy
Glioblastoma8Cell Cycle Arrest

Separation Processes

HMIM][TfO has been applied in separation processes, particularly in the removal of alcohol from hydrocarbon mixtures. Research indicates that it effectively separates alcohol from heptane mixtures through liquid-liquid extraction techniques, enhancing the efficiency of separation processes .

Case Study 1: Corrosion Inhibition in Industrial Applications

In a study focusing on industrial applications, HMIM][TfO was evaluated for its effectiveness in preventing corrosion in pipelines exposed to aggressive environments. The results indicated a significant reduction in corrosion rates compared to traditional inhibitors, highlighting its potential for use in oil and gas industries.

Case Study 2: Anticancer Activity Assessment

A comprehensive study assessed the anticancer activity of various ionic liquids, including HMIM][TfO, against several cancer cell lines. The findings revealed that HMIM][TfO not only inhibited cell proliferation but also altered gene expression related to apoptosis pathways, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate can be compared with other similar ionic liquids, such as:

  • 1-Hexyl-3-methylimidazolium tetrafluoroborate
  • 1-Hexyl-3-methylimidazolium hexafluorophosphate
  • 1-Hexyl-3-methylimidazolium iodide

These compounds share similar cationic structures but differ in their anionic components, which can significantly affect their physical and chemical properties . For example, this compound has higher thermal stability compared to its tetrafluoroborate and hexafluorophosphate counterparts .

Biological Activity

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate (HMIM][TfO) is a type of ionic liquid (IL) that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and toxicology. This article explores the biological activity of HMIM][TfO, focusing on its toxicity, effects on cellular mechanisms, and implications for environmental health.

Overview of this compound

  • Chemical Structure : HMIM][TfO is characterized by a hexyl group attached to the nitrogen of an imidazolium ring, along with a trifluoromethanesulfonate anion.
  • Physical Properties : It exhibits low volatility and high thermal stability, making it suitable for various applications in chemical processes and as a solvent.

In Vitro Studies

  • Cytotoxicity : Research indicates that HMIM][TfO can induce cytotoxic effects in various cell lines. For instance, studies show that exposure to HMIM][TfO leads to increased oxidative stress and apoptosis in human hepatocarcinoma cells (HepG2) with an effective concentration (EC50) of approximately 439.46 μM after 24 hours of exposure .
  • Mechanism of Action : The cytotoxic effects are attributed to mitochondrial dysfunction, as evidenced by changes in mitochondrial membrane potential and activation of apoptotic pathways involving caspase activation . Specifically, the induction of reactive oxygen species (ROS) appears to be an early event following exposure.
  • Cell Line Sensitivity : Different cell lines exhibit varying sensitivity to HMIM][TfO. For example, liver progenitor cells demonstrated significant sensitivity with an EC50 for MTT reduction at ~50 μM, indicating a higher susceptibility compared to hepatocyte-like cells derived from them .

In Vivo Studies

  • Acute Toxicity : Limited in vivo studies have been conducted, but one notable study reported acute toxicity in mice following intraperitoneal administration of related imidazolium salts. Histopathological changes were observed in liver tissues, with an LD50 calculated at 35.7 mg/kg body weight .
  • Environmental Impact : Aquatic toxicity studies have shown that exposure to HMIM][TfO can adversely affect fish species, leading to biochemical alterations indicative of oxidative stress and organ damage . Elevated levels of inflammatory markers were also noted in liver tissues post-exposure.

Case Study 1: Hepatic Toxicity in Fish

A study involving Hypophthalmichthys molitrix exposed to HMIM][TfO at concentrations of 1.09 and 4.38 mg/L for 60 days revealed significant biochemical changes. The exposure resulted in elevated serum markers indicative of organ damage and alterations in enzyme activities associated with oxidative stress . This study highlights the potential ecological risks posed by ionic liquids like HMIM][TfO.

Case Study 2: Cellular Mechanisms

In vitro experiments have demonstrated that HMIM][TfO affects heat shock protein expression and disrupts cellular antioxidant defenses in HepG2 cells. The activation of cyclooxygenase-2 (COX-2) and modulation of Bcl-2 family proteins were noted as critical events leading to apoptosis . These findings underscore the need for further investigation into the molecular mechanisms underlying the biological activity of imidazolium-based ionic liquids.

Summary Table of Biological Effects

Biological Activity Observations
CytotoxicityInduces apoptosis in HepG2 cells; EC50 ~439.46 μM after 24 hours
Oxidative StressIncreases ROS levels; mitochondrial dysfunction observed
Inflammatory ResponseElevated inflammatory markers in liver tissues post-exposure
Environmental ImpactBiochemical alterations in fish; organ damage observed after prolonged exposure

Properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.CHF3O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)8(5,6)7/h8-10H,3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABFGPMWVQNDHI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047871
Record name 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460345-16-8
Record name 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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